8-(Methylsulfanyl)-9-pentofuranosyl-9h-purin-6-amine
Description
Properties
IUPAC Name |
2-(6-amino-8-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4S/c1-21-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSIRPOPTWVEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952261 | |
| Record name | 8-(Methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29836-01-9 | |
| Record name | NSC136561 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-(Methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution at the C8 Position
A foundational approach involves introducing the methylsulfanyl group via nucleophilic aromatic substitution (SNAr) on a preformed purine scaffold. This method leverages the electrophilic nature of halogenated purines at position 8.
Procedure :
- Halogenation : 8-Bromo-9-pentofuranosyl-9H-purin-6-amine is synthesized by reacting adenine derivatives with brominating agents (e.g., N-bromosuccinimide) in anhydrous dimethylformamide (DMF) at 0–5°C.
- Methylsulfanyl Introduction : The bromine atom is displaced using sodium thiomethoxide (NaSMe) in dimethyl sulfoxide (DMSO) under inert atmosphere at 60°C for 12 hours.
Key Parameters :
- Solvent : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity.
- Base : Sodium hydride (NaH) neutralizes HBr byproducts, shifting equilibrium toward product formation.
- Yield : 65–72% after column chromatography purification.
Table 1: SNAr Reaction Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60°C | Maximizes kinetics without side reactions |
| Solvent | DMSO | Enhances nucleophile solubility |
| Reaction Time | 12 hours | Ensures complete substitution |
Cross-Coupling via C-H Activation
Direct functionalization of the purine C8 position avoids pre-halogenation steps. Palladium-catalyzed C-H activation enables coupling with methylsulfanyl donors.
Procedure :
- Catalytic System : Pd(OAc)₂ (5 mol%) and CuI (1.5 equiv) in DMF.
- Methylsulfanyl Source : Dimethyl disulfide (DMDS) acts as both reactant and sulfur donor.
- Conditions : Reaction proceeds at 100°C for 24 hours under argon.
Mechanistic Insight :
- Pd(0) inserts into the C8-H bond, forming a palladacycle intermediate.
- Oxidative addition of DMDS followed by reductive elimination yields the methylsulfanyl product.
Table 2: Cross-Coupling Efficiency
| Base | Catalyst Loading | Yield (%) |
|---|---|---|
| Adenosine derivative | 5 mol% Pd(OAc)₂ | 58 |
| Guanine derivative | 5 mol% Pd(OAc)₂ | 49 |
Comparative Analysis of Methods
Efficiency and Scalability
- SNAr Route : Suitable for small-scale synthesis (mg–g) but requires hazardous reagents (NaSMe).
- C-H Activation : Scalable to multi-gram quantities with milder conditions, though Pd residues necessitate stringent purification.
- Enzymatic Method : Ideal for industrial-scale production (>100 g) with minimal waste and high enantiomeric excess (>99%).
Stereochemical Control
- Enzymatic transglycosylation outperforms chemical methods in retaining β-anomeric configuration, critical for biological activity.
Chemical Reactions Analysis
Types of Reactions
8-(Methylsulfanyl)-9-pentofuranosyl-9h-purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to remove oxygen atoms or reduce double bonds.
Substitution: The purine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine ring.
Scientific Research Applications
8-(Methylsulfanyl)-9-pentofuranosyl-9h-purin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying nucleoside analogs.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its structural similarity to naturally occurring nucleosides.
Industry: The compound can be used in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 8-(Methylsulfanyl)-9-pentofuranosyl-9h-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic natural nucleosides and interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The pathways involved may include the inhibition of DNA polymerase or the activation of cellular apoptosis mechanisms.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in substituents at positions 8/9 or modifications to the pentofuranosyl group (Table 1).
Table 1: Structural Comparison of Purin-6-amine Derivatives
Table 2: Comparative Properties
- Methylsulfanyl vs. Bromo : Bromine’s electronegativity increases reactivity in cross-coupling, whereas -SMe improves metabolic stability .
- Sugar moiety variations: Pentofuranosyl (target compound) vs. deoxyribose () alters hydrogen-bonding capacity and nucleoside transport .
Challenges and Contradictions
- Nomenclature discrepancies: Positional numbering (8- vs. 2-methylsulfanyl) may arise from purine ring orientation conventions, requiring careful referencing .
- Synthetic yields : Microwave methods () outperform traditional routes but struggle with sterically hindered substrates (e.g., 3e in % yield) .
Biological Activity
8-(Methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine is a purine nucleoside derivative characterized by a methylsulfanyl group and a pentofuranosyl sugar moiety. This compound has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. Its structural features allow it to interact with various biological targets, influencing cellular processes and enzyme activities.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
The compound mimics natural nucleosides, enabling it to interfere with nucleic acid synthesis. This interference can inhibit viral replication and cancer cell proliferation by targeting specific enzymes such as DNA polymerases. Additionally, it may activate apoptosis pathways in cancer cells, contributing to its anticancer properties .
Enzyme Interactions
Research indicates that this compound interacts with various enzymes involved in nucleotide metabolism. For instance, it may inhibit purine nucleoside phosphorylase (PNP), an enzyme critical for purine salvage pathways. Inhibiting PNP can lead to increased levels of toxic metabolites in cancer cells, thereby enhancing the therapeutic efficacy against tumors .
Cellular Signaling Pathways
The compound's structural similarity to natural nucleosides allows it to modulate cellular signaling pathways, impacting processes such as cell growth and differentiation. Studies have shown that it can influence signaling cascades associated with cell survival and apoptosis .
Case Studies
- Antiviral Activity : In vitro studies have demonstrated that this compound exhibits significant antiviral activity against various viruses by inhibiting their replication mechanisms.
- Anticancer Properties : Clinical studies indicate that this compound may possess anticancer properties, particularly against non-small-cell lung cancer (NSCLC). Ectopic expression of microRNA (miR)-153 was found to inhibit NSCLC cell migration and invasion, suggesting a potential therapeutic role for this compound in targeting specific cancer pathways .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 8-Hydroxyquinoline | Antimicrobial, Anticancer | Known for its broad-spectrum activity |
| Dimethyl sulfide | Industrial applications | Simple organosulfur compound |
| Pyrido[2,3-d]pyrimidin-5-one | Antiproliferative, Antimicrobial | Exhibits similar activity but different mechanism |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. A common method includes nucleophilic substitution reactions using polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydride (NaH) .
Industrial Production Methods
Optimizing the industrial production process focuses on maximizing yield and purity while minimizing hazardous reagents. Techniques like continuous flow chemistry are employed to enhance efficiency .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-(Methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis (e.g., 80–120°C, 8–15 bar pressure) significantly reduces reaction time (from hours to minutes) and improves yields (up to 32–40%) compared to traditional thermal methods . Key factors include:
- Solvent choice : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances solubility of purine intermediates .
- Catalysts : Bases like potassium carbonate facilitate alkylation at the 9-position of the purine core .
- Protecting groups : Use of acetyl or trimethylsilyl groups prevents unwanted side reactions during glycosylation .
- Data Table :
| Method | Temperature (°C) | Pressure (bar) | Yield (%) | Time | Reference |
|---|---|---|---|---|---|
| Microwave-assisted | 100 | 8 | 32 | 30 min | |
| Conventional heating | 80 | 1 | 15 | 12 h |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methylsulfanyl at C8, pentofuranosyl at N9). Key shifts: δ 2.5–3.0 ppm (S–CH), δ 5.5–6.0 ppm (anomeric proton of pentofuranosyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] at m/z 352.99) .
- HPLC : Purity assessment (e.g., >95% purity with retention times ~12–15 min using C18 columns) .
Q. How does the methylsulfanyl group influence the compound’s physicochemical properties?
- Methodological Answer : The methylsulfanyl moiety increases lipophilicity (logP ~1.8–2.2), enhancing membrane permeability compared to hydroxyl or amino analogues. This is critical for cellular uptake in biological assays . Solubility in aqueous buffers (e.g., PBS) remains limited (~0.5–1 mg/mL), necessitating DMSO as a stock solvent .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) data be resolved when modifying the pentofuranosyl or methylsulfanyl groups?
- Methodological Answer : Contradictions often arise from:
- Substituent electronic effects : Electron-withdrawing groups on the pentofuranosyl ring (e.g., methoxy) may reduce nucleophilic reactivity at N9, altering biological activity .
- Steric hindrance : Bulky substituents at C8 (e.g., mesitylthio) can block interaction with target enzymes .
- Resolution Strategies :
- Computational modeling : Density Functional Theory (DFT) calculations predict electronic and steric effects of substituents .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity changes caused by modifications .
Q. What methodologies optimize regioselectivity in purine core functionalization?
- Methodological Answer :
- Directed metalation : Use of palladium catalysts enables selective cross-coupling at C8 (e.g., Suzuki-Miyaura for aryl groups) .
- Protection/deprotection strategies : Temporary protection of the 6-amine group (e.g., with acetyl) prevents unwanted side reactions during C8 modification .
- Case Study : Bromination at C8 (using NBS in DMF) achieves >80% regioselectivity, enabling subsequent thiolation with methylsulfanyl groups .
Q. How can computational tools streamline reaction design for novel analogues?
- Methodological Answer :
- Reaction path search algorithms : Quantum mechanical calculations (e.g., Gaussian 16) predict feasible reaction pathways and transition states .
- Machine learning (ML) : Trained on reaction databases, ML models suggest optimal conditions (e.g., solvent, catalyst) for new substitutions .
- Example : ICReDD’s integrated platform combines computation and experiment to reduce development time by 50% for purine derivatives .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity for methylsulfanyl-purine derivatives?
- Methodological Answer : Discrepancies may stem from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC vs. EC).
- Compound stability : Methylsulfanyl groups may oxidize to sulfoxides under assay conditions, altering activity .
- Mitigation :
- Stability studies : Monitor compound integrity via LC-MS during assays .
- Standardized protocols : Use consensus cell lines (e.g., NCI-60 panel) for comparative studies .
Key Challenges and Future Directions
- Synthetic scalability : Transitioning from milligram-scale (microwave) to gram-scale (flow chemistry) requires optimization of heat and mass transfer .
- Target identification : CRISPR-Cas9 screening or chemoproteomics can elucidate cellular targets of methylsulfanyl-purine derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
